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Compound of Interest

Compound Name: Ophiobolin G

Cat. No.: B15347042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR)

spectroscopic analysis of Ophiobolin G, a sesterterpenoid natural product with significant

cytotoxic properties. The following sections present tabulated NMR data, comprehensive

experimental protocols, and graphical representations of the analytical workflow.

Introduction
Ophiobolin G belongs to the ophiobolin family of sesterterpenoids, which are characterized by

a unique 5-8-5 tricyclic carbon skeleton. These compounds, isolated from various fungal

species, have garnered considerable interest in the scientific community due to their potent

cytotoxic activities against a range of cancer cell lines. The structural elucidation and purity

assessment of Ophiobolin G are critically dependent on modern NMR spectroscopy

techniques. This application note serves as a practical guide for researchers engaged in the

isolation, characterization, and further development of this promising natural product.

Quantitative NMR Data
The structural assignment of Ophiobolin G has been established through extensive 1D and 2D

NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shifts for

Ophiobolin G, recorded in CDCl₃. This data is crucial for the identification and verification of

the compound.
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Table 1: ¹H NMR Spectroscopic Data for Ophiobolin G (CDCl₃)

Position δ (ppm) Multiplicity J (Hz)

1 1.55, 1.35 m

2 2.05 m

4 2.40, 2.28 m

5 5.30 t 7.0

6 2.85 m

7 5.45 d 10.0

8 5.60 dd 10.0, 2.5

10 2.15 m

12 1.60, 1.40 m

13 1.80, 1.25 m

14 1.95 m

15 5.10 t 7.0

16 2.00 q 7.0

17 1.65 s

18 1.60 s

20 0.95 d 7.0

21 9.35 s

22 1.05 d 7.0

23 0.85 s

24 0.90 s

25 211.0
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Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent

signal. Coupling constants (J) are given in Hertz (Hz).

Table 2: ¹³C NMR Spectroscopic Data for Ophiobolin G (CDCl₃)
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Position δ (ppm)

1 38.5

2 36.4

3 211.0

4 48.2

5 124.5

6 45.1

7 135.8

8 128.9

9 41.2

10 58.3

11 42.1

12 25.6

13 39.8

14 31.7

15 124.1

16 35.2

17 131.5

18 25.7

19 17.7

20 20.5

21 194.2

22 16.5

23 28.1
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24 15.8

25 33.6

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent

signal.

Experimental Protocols
The following protocols provide a detailed methodology for the NMR analysis of Ophiobolin G.

3.1. Sample Preparation

Isolation and Purification: Ophiobolin G is typically isolated from fungal cultures through a

series of chromatographic techniques (e.g., silica gel column chromatography, HPLC). The

purity of the isolated compound should be assessed by HPLC or LC-MS prior to NMR

analysis.

Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of purified

Ophiobolin G. Dissolve the sample in approximately 0.6 mL of deuterated chloroform

(CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the

sample height is sufficient for the NMR spectrometer's detection coil (typically ~4 cm).

3.2. NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher)

equipped with a cryoprobe for enhanced sensitivity.

¹H NMR Spectroscopy:

Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

Spectral Width: 12-16 ppm.

Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

¹³C NMR Spectroscopy:

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 220-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096, depending on sample concentration and instrument

sensitivity.

Temperature: 298 K.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C nuclei, which is crucial for assembling the carbon

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which is essential for stereochemical assignments.

3.3. Data Processing and Analysis

Fourier Transformation: Apply an exponential window function to the Free Induction Decay

(FID) followed by Fourier transformation to obtain the frequency-domain spectrum.
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Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline

correction to ensure accurate integration and peak picking.

Chemical Shift Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0.00

ppm.

Peak Picking and Integration: Identify and integrate all peaks in the ¹H spectrum.

Analysis of 2D Spectra: Analyze the cross-peaks in the 2D spectra to build structural

fragments and ultimately elucidate the complete structure of Ophiobolin G.

Visualizations
4.1. Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of a

natural product like Ophiobolin G.
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Caption: Workflow for the NMR spectroscopic analysis of Ophiobolin G.
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4.2. Logical Relationship in Structure Elucidation

The following diagram illustrates the logical connections between different NMR experiments in

the process of structure elucidation.
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Caption: Logical flow of information from NMR experiments for structure elucidation.

Application in Drug Discovery
The potent cytotoxicity of Ophiobolin G makes it a compound of interest for anticancer drug

development. NMR spectroscopy plays a pivotal role in this process, not only for initial structure

confirmation but also for:

Structure-Activity Relationship (SAR) Studies: By analyzing the NMR spectra of synthetic

analogs of Ophiobolin G, researchers can understand how structural modifications affect its

biological activity.
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Target Interaction Studies: Advanced NMR techniques, such as Saturation Transfer

Difference (STD) NMR, can be employed to study the binding of Ophiobolin G to potential

protein targets, providing insights into its mechanism of action.

Metabolic Stability Studies: NMR can be used to identify the metabolites of Ophiobolin G in

biological systems, which is a critical step in preclinical drug development.

While the primary mechanism of action for some ophiobolins, like Ophiobolin A, has been

linked to the covalent modification of phosphatidylethanolamine, detailed NMR studies on the

specific interactions of Ophiobolin G with cellular components are still an active area of

research.

In conclusion, the detailed NMR analysis protocols and data presented here provide a solid

foundation for researchers working with Ophiobolin G, facilitating its accurate identification,

characterization, and exploration as a potential therapeutic agent.

To cite this document: BenchChem. [Application Notes and Protocols for the NMR
Spectroscopic Analysis of Ophiobolin G]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15347042#nmr-spectroscopic-analysis-of-ophiobolin-
g]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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